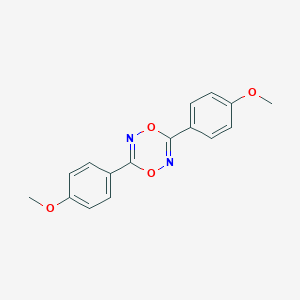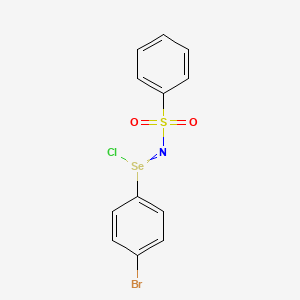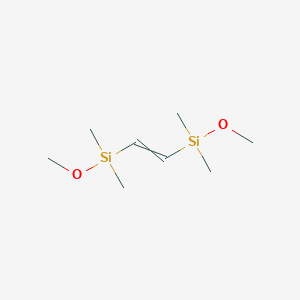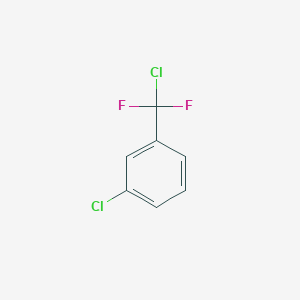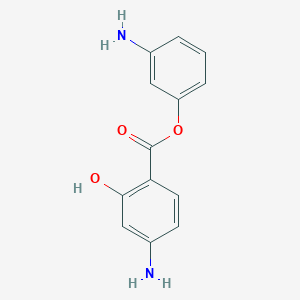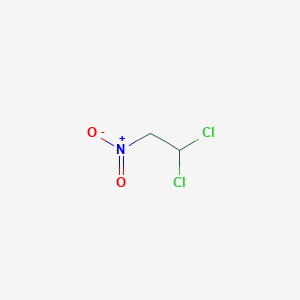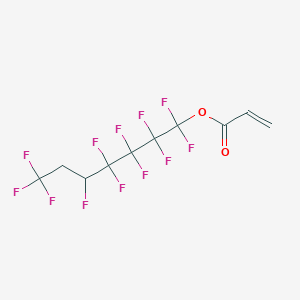![molecular formula C14H9Cl4NO4 B14645438 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene CAS No. 55751-92-3](/img/structure/B14645438.png)
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene: is an organochlorine compound characterized by the presence of multiple chlorine atoms and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene typically involves multiple steps, starting with the chlorination of benzene to form trichlorobenzene. This is followed by the introduction of the nitro group and the chloroethoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitration processes, utilizing continuous flow reactors to ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-aminophenoxy]benzene.
Aplicaciones Científicas De Investigación
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and chlorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress, signal transduction, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,5-Trichloro-2-[2-(2-chloroethoxy)ethoxy]benzene
- 1,2,3,5-Tetrachloro-4-[2-(2-chloroethoxy)ethoxy]benzene
- 1,2,4-Trichloro-5-(2,4,5-trichlorobenzyl)benzene
Uniqueness
1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene is unique due to the presence of both a nitro group and multiple chlorine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where specific functional groups are required.
Propiedades
Número CAS |
55751-92-3 |
|---|---|
Fórmula molecular |
C14H9Cl4NO4 |
Peso molecular |
397.0 g/mol |
Nombre IUPAC |
1,3,5-trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene |
InChI |
InChI=1S/C14H9Cl4NO4/c15-3-4-22-13-7-9(1-2-12(13)19(20)21)23-14-10(17)5-8(16)6-11(14)18/h1-2,5-7H,3-4H2 |
Clave InChI |
UGIIODMUGZEZDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=C(C=C(C=C2Cl)Cl)Cl)OCCCl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



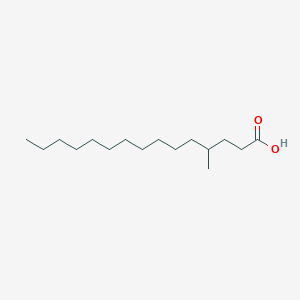
![2-Pyridinemethanol, 6,6'-[oxybis(methylene)]bis-](/img/structure/B14645370.png)
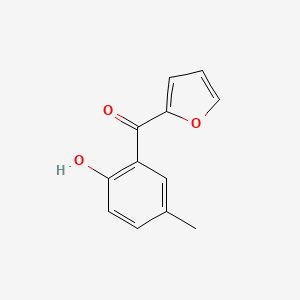
![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)

